Cy5.5 Phosphoramidite

描述

属性

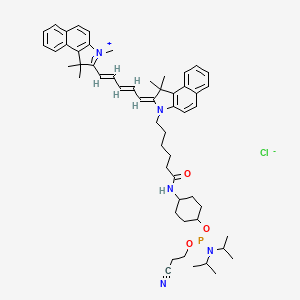

分子式 |

C55H71ClN5O3P |

|---|---|

分子量 |

916.6 g/mol |

IUPAC 名称 |

N-[4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxycyclohexyl]-6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanamide chloride |

InChI |

InChI=1S/C55H70N5O3P.ClH/c1-39(2)60(40(3)4)64(62-38-20-36-56)63-44-32-30-43(31-33-44)57-51(61)27-14-11-19-37-59-48-35-29-42-22-16-18-24-46(42)53(48)55(7,8)50(59)26-13-10-12-25-49-54(5,6)52-45-23-17-15-21-41(45)28-34-47(52)58(49)9;/h10,12-13,15-18,21-26,28-29,34-35,39-40,43-44H,11,14,19-20,27,30-33,37-38H2,1-9H3;1H |

InChI 键 |

GECQYBXOGKSPTM-UHFFFAOYSA-N |

手性 SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CCC(CC1)NC(=O)CCCCCN\2C3=C(C4=CC=CC=C4C=C3)C(/C2=C\C=C\C=C\C5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)C)(C)C.[Cl-] |

规范 SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CCC(CC1)NC(=O)CCCCCN2C3=C(C4=CC=CC=C4C=C3)C(C2=CC=CC=CC5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)C)(C)C.[Cl-] |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectral Properties of Cy5.5 Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of Cy5.5 phosphoramidite (B1245037), a near-infrared (NIR) fluorescent dye crucial for labeling oligonucleotides. This document outlines its key characteristics, experimental protocols for its use in oligonucleotide synthesis, and its applications in advanced biological research, including Förster Resonance Energy Transfer (FRET).

Core Spectral Properties of Cy5.5

Cy5.5 is a cyanine (B1664457) dye recognized for its fluorescence in the near-infrared spectrum, which is advantageous for biological imaging due to reduced background fluorescence and deeper tissue penetration.[1] The phosphoramidite form of Cy5.5 allows for its direct incorporation into oligonucleotides during automated DNA/RNA synthesis.[2][3]

The spectral characteristics of Cy5.5 can vary slightly depending on the supplier and the local molecular environment. Below is a summary of its key quantitative properties.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~675 - 694 nm | [2][4] |

| Emission Maximum (λem) | ~694 - 710 nm | [2][4] |

| Molar Extinction Coefficient (ε) | ~190,000 - 250,000 M⁻¹cm⁻¹ | [2][4][5] |

| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.28 | [2][4][5] |

| Correction Factor (CF260) | ~0.07 | [2][6] |

| Correction Factor (CF280) | ~0.03 | [2] |

Experimental Protocols

Oligonucleotide Synthesis with Cy5.5 Phosphoramidite

The incorporation of this compound into an oligonucleotide sequence is performed during standard solid-phase synthesis.[]

Materials:

-

This compound

-

Anhydrous Acetonitrile (B52724) (Diluent)[2][8]

-

Standard DNA/RNA synthesis reagents (e.g., activator, capping reagents, oxidizer)

-

UltraMILD monomers are recommended to ensure the stability of the dye.[9][10]

-

Deprotection solution (e.g., ammonium (B1175870) hydroxide (B78521) or a milder alternative like 0.05M Potassium Carbonate in Methanol (B129727) if UltraMILD bases are used).[9]

Protocol:

-

Preparation of this compound Solution: Dissolve the this compound in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).[3]

-

Automated DNA/RNA Synthesis:

-

Program the DNA/RNA synthesizer to incorporate the this compound at the desired position, most commonly at the 5'-terminus.[8][9]

-

A longer coupling time of approximately 6 minutes is recommended for the this compound to ensure efficient incorporation.[2][8]

-

The MMT (monomethoxytrityl) protecting group on the this compound should be removed on the synthesizer.[9]

-

-

Cleavage and Deprotection:

-

After synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

-

If standard base protecting groups were used, deprotection can be carried out with ammonium hydroxide at room temperature for 24-36 hours.[9] It is important to note that Cy5.5 is more sensitive to degradation at elevated temperatures compared to other cyanine dyes like Cy3.[9][11]

-

If UltraMILD monomers were used, a milder deprotection cocktail is necessary. A solution of 0.05M potassium carbonate in methanol for 4 hours at room temperature is a suitable option.[9]

-

-

Purification:

-

The crude, Cy5.5-labeled oligonucleotide should be purified to remove any truncated sequences or byproducts.

-

Ion-pair reversed-phase high-performance liquid chromatography (RP-HPLC) is an effective method for purifying dye-labeled oligonucleotides.[12]

-

Storage and Handling

This compound is sensitive to light and moisture. It should be stored at -20°C in the dark and in a desiccated environment.[2][3] When in solution, it is recommended to use it under an inert atmosphere (e.g., argon) and it is generally stable for up to 24 hours.[3]

Visualization of Workflows and Principles

Oligonucleotide Labeling Workflow

The following diagram illustrates the key steps in labeling an oligonucleotide with this compound during automated solid-phase synthesis.

Caption: Automated synthesis and post-processing workflow for Cy5.5-labeled oligonucleotides.

Principle of FRET with Cy5.5-Labeled Oligonucleotides

Cy5.5 is often used as an acceptor dye in Förster Resonance Energy Transfer (FRET) experiments to study molecular interactions.[13] FRET is a mechanism describing energy transfer between two light-sensitive molecules. The following diagram illustrates this principle.

Caption: The principle of FRET using a Cy5.5-labeled oligonucleotide as an acceptor.

References

- 1. lifetein.com [lifetein.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Cyanine 5 CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 4. Cyanine5.5 phosphoramidite, 5'-terminal | BroadPharm [broadpharm.com]

- 5. Cyanine 5.5 monoacid [equivalent to Cy5.5® acid] | AAT Bioquest [aatbio.com]

- 6. lumiprobe.com [lumiprobe.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. glenresearch.com [glenresearch.com]

- 10. Cambio - Excellence in Molecular Biology [cambio.co.uk]

- 11. Cy5 phosphoramidite | AAT Bioquest [aatbio.com]

- 12. researchgate.net [researchgate.net]

- 13. FRET Ratiometric Nanoprobes for Nanoparticle Monitoring [mdpi.com]

Cy5.5 phosphoramidite excitation and emission spectra

An In-Depth Technical Guide to Cy5.5 Phosphoramidite (B1245037): Spectroscopic Properties and Applications

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the tools utilized in molecular biology and diagnostics is paramount. Cy5.5 phosphoramidite is a key reagent for the synthesis of fluorescently labeled oligonucleotides, enabling advancements in areas such as quantitative PCR (qPCR), in vivo imaging, and fluorescence resonance energy transfer (FRET) based assays. This guide provides a detailed overview of the excitation and emission spectra of this compound, along with the experimental protocols for their determination and a visualization of its primary application in oligonucleotide synthesis.

Spectroscopic Properties of Cy5.5

Cy5.5 is a far-red emitting cyanine (B1664457) dye. When supplied as a phosphoramidite, it is ready for direct incorporation into synthetic oligonucleotides via automated solid-phase synthesis.[1][2] The key spectral characteristics of Cy5.5 are summarized in the table below.

| Property | Value |

| Excitation Maximum (λex) | 694 nm[1][3] |

| Emission Maximum (λem) | 710 nm[1][3] |

| Molar Extinction Coefficient (ε) | 198,000 L·mol⁻¹·cm⁻¹[1][3] |

| Fluorescence Quantum Yield (Φ) | 0.2[1][3] |

| Recommended Solvent | Acetonitrile[3] |

Note: The exact spectral characteristics can be influenced by the local microenvironment, such as conjugation to an oligonucleotide and the solvent used.

Experimental Protocols for Spectral Characterization

The determination of the spectral properties of Cy5.5-labeled oligonucleotides involves standard spectroscopic techniques. The following are generalized protocols for acquiring absorption and fluorescence emission spectra.

Measurement of Absorption Spectrum

The absorption spectrum is measured to determine the maximum absorption wavelength (λex) and the molar extinction coefficient (ε).

Methodology:

-

Sample Preparation: A purified Cy5.5-labeled oligonucleotide is dissolved in an appropriate buffer or solvent, such as acetonitrile (B52724) or nuclease-free water. A dilution series is prepared to ensure the absorbance reading is within the linear range of the spectrophotometer (typically between 0.1 and 1.0).[4]

-

Instrumentation: A UV-Visible spectrophotometer is used for the measurement.

-

Data Acquisition: The absorbance of the sample is scanned across a wavelength range that includes the expected peak for Cy5.5, typically from 450 nm to 750 nm.[4] A blank measurement using the same solvent is taken to correct for background absorbance.

-

Data Analysis: The wavelength at which the highest absorbance is recorded is the excitation maximum (λex). The molar extinction coefficient can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λex, c is the molar concentration of the sample, and l is the path length of the cuvette.

Measurement of Fluorescence Emission Spectrum

The fluorescence emission spectrum is measured to determine the maximum emission wavelength (λem) and the fluorescence quantum yield (Φ).

Methodology:

-

Sample Preparation: The same sample prepared for the absorption measurement can be used. It is crucial that the absorbance of the sample at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

-

Instrumentation: A spectrofluorometer is used for this measurement.

-

Data Acquisition: The sample is excited at its absorption maximum (e.g., 694 nm). The emission is then scanned over a wavelength range that is longer than the excitation wavelength, for instance, from 670 nm to 800 nm.[4]

-

Data Analysis: The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem). The fluorescence quantum yield is typically determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized fluorescence standard with a similar emission range under identical experimental conditions.[5][6]

Application in Automated Oligonucleotide Synthesis

The most common application of this compound is in the automated synthesis of fluorescently labeled DNA and RNA probes.[7][8] The phosphoramidite chemistry allows for the efficient incorporation of the dye at the 5' terminus or at internal positions of the oligonucleotide.

The following diagram illustrates the workflow for the synthesis of a 5'-labeled oligonucleotide using this compound.

Caption: Automated synthesis of a 5'-Cy5.5 labeled oligonucleotide.

This workflow begins with the oligonucleotide being synthesized on a solid support. Each cycle of nucleotide addition involves deblocking, coupling, capping, and oxidation. For 5'-labeling, this compound is added in the final coupling step.[2] Following synthesis, the oligonucleotide is cleaved from the support, and protecting groups are removed.[2] A final purification step, often high-performance liquid chromatography (HPLC), yields the pure, fluorescently labeled oligonucleotide.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. glenresearch.com [glenresearch.com]

- 3. Cyanine5.5 phosphoramidite, 5'-terminal | BroadPharm [broadpharm.com]

- 4. courses.physics.illinois.edu [courses.physics.illinois.edu]

- 5. Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 6. Spectral Fine Tuning of Cyanine Dyes: Electron Donor-Acceptor Substituted Analogues of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Substituted Cy5 Phosphoramidite Derivatives and Their Incorporation into Oligonucleotides Using Automated DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Nuances of Cy5.5 Phosphoramidite: A Technical Guide to Storage, Handling, and Application

For researchers, scientists, and professionals in drug development, the precise and effective use of fluorescent labeling reagents is paramount. Cy5.5 phosphoramidite (B1245037), a key reagent for introducing the far-red fluorescent dye Cy5.5 into oligonucleotides, demands careful storage and handling to ensure optimal performance and experimental reproducibility. This in-depth technical guide provides a comprehensive overview of the core principles and protocols for managing this sensitive compound.

Storage and Stability: Preserving the Integrity of Cy5.5 Phosphoramidite

Proper storage is the first line of defense in maintaining the quality of this compound. As a sensitive chemical, its stability is influenced by temperature, light, and moisture.

Upon receipt, this compound should be stored at low temperatures to minimize degradation. The recommended long-term storage temperature is -20°C.[1][2][3][4][5] For shorter periods, some suppliers indicate that transportation at room temperature for up to three weeks is acceptable.[5]

Exposure to light can lead to photobleaching of the cyanine (B1664457) dye. Therefore, it is crucial to store the product in the dark.[5] Furthermore, this compound is moisture-sensitive. It should be stored under desiccated conditions to prevent hydrolysis of the phosphoramidite group, which would render it inactive for oligonucleotide synthesis.

While specific quantitative data on degradation rates under various conditions is not extensively published, it is known that cyanine dyes, in general, are susceptible to degradation at elevated temperatures.[1][6] For instance, Cy5 and Cy5.5 are less stable than Cy3 and Cy3.5 when exposed to ammonium (B1175870) hydroxide (B78521) at high temperatures during oligonucleotide deprotection.[1][6]

Table 1: Recommended Storage and Handling Conditions for this compound

| Parameter | Condition | Rationale |

| Temperature | -20°C (long-term) | Minimizes chemical degradation.[1][2][3][4][5] |

| Room temperature (short-term, up to 3 weeks for transport) | Acceptable for limited durations as per some suppliers.[5] | |

| Light | Store in the dark | Prevents photobleaching of the cyanine dye.[5] |

| Moisture | Desiccate | Prevents hydrolysis of the phosphoramidite moiety.[5] |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Protects against oxidation and moisture. |

Handling and Dissolution: Ensuring Aseptic and Anhydrous Procedures

The handling of this compound requires meticulous attention to detail to prevent contamination and degradation. It is imperative to work in a clean, dry environment. Before use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the product.

This compound is typically a solid that needs to be dissolved in a suitable solvent before being placed on an automated DNA synthesizer. The solvent of choice is anhydrous acetonitrile (B52724).[4]

Experimental Protocol: Dissolution of this compound

-

Equilibration: Remove the vial of this compound from the -20°C freezer and place it in a desiccator at room temperature. Allow it to equilibrate for at least 30 minutes.

-

Inert Atmosphere: If possible, perform the subsequent steps in a glove box or under a stream of dry argon or nitrogen.

-

Solvent Addition: Using a syringe that has been purged with an inert gas, add the required volume of anhydrous acetonitrile to the vial to achieve the desired concentration. Commercial Cy5.5 phosphoramidites are often recommended to be coupled at a concentration of 70 mM or 80 mM.[7][8]

-

Dissolution: Gently vortex or agitate the vial until the phosphoramidite is completely dissolved.

-

Transfer: Once dissolved, the solution can be transferred to the appropriate reservoir on the DNA synthesizer.

Application in Oligonucleotide Synthesis: A Step-by-Step Workflow

This compound is primarily used for the 5'-terminal labeling of oligonucleotides during solid-phase synthesis. The general workflow involves a cycle of deblocking, coupling, capping, and oxidation.

Key Experimental Steps in Oligonucleotide Synthesis with this compound

-

Coupling: A coupling time of 3 minutes is generally recommended for this compound.[6] It is also advisable to use 0.02M iodine for the oxidation step to avoid degradation of the cyanine dye.[6]

-

Deprotection: The conditions for deprotection of the synthesized oligonucleotide must be carefully chosen to avoid degradation of the Cy5.5 dye.

-

UltraMILD Deprotection: If UltraMILD monomers are used during the synthesis, deprotection can be carried out at room temperature using 0.05M Potassium Carbonate in Methanol for 4 hours or with Ammonium Hydroxide for 2 hours.[2]

-

Standard Deprotection: With standard base protecting groups, deprotection in ammonium hydroxide at room temperature for 24-36 hours can yield acceptable results.[2] It is generally recommended to avoid elevated temperatures with ammonium hydroxide for Cy5.5-containing oligonucleotides.[1][6]

-

Table 2: Spectral Properties of Cy5.5

| Property | Value |

| Excitation Maximum (λex) | ~694 nm[4] |

| Emission Maximum (λem) | ~710 nm[4] |

| Molar Extinction Coefficient (ε) | ~198,000 L·mol⁻¹·cm⁻¹[4] |

| Fluorescence Quantum Yield (Φ) | ~0.2[4] |

Visualizing the Workflow and Chemical Relationships

To further clarify the processes involved, the following diagrams illustrate the recommended handling workflow and the key steps in oligonucleotide synthesis.

Caption: Workflow for the storage and handling of this compound.

Caption: Key steps in the solid-phase oligonucleotide synthesis cycle.

By adhering to these guidelines, researchers can ensure the integrity and reactivity of their this compound, leading to the successful synthesis of high-quality fluorescently labeled oligonucleotides for a wide range of applications in research and diagnostics.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. glenresearch.com [glenresearch.com]

- 3. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 4. Cyanine5.5 phosphoramidite, 5'-terminal | BroadPharm [broadpharm.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. glenresearch.com [glenresearch.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Substituted Cy5 Phosphoramidite Derivatives and Their Incorporation into Oligonucleotides Using Automated DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cy5.5 Phosphoramidite for Researchers and Drug Development Professionals

Introduction: Cyanine (B1664457) 5.5 (Cy5.5) phosphoramidite (B1245037) is a reactive fluorescent dye derivative essential for the synthesis of labeled oligonucleotides. These labeled probes are instrumental in a variety of advanced molecular biology and drug development applications, including quantitative PCR (qPCR), Förster Resonance Energy Transfer (FRET), and in vivo imaging. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of Cy5.5 phosphoramidite, tailored for researchers, scientists, and professionals in the field of drug development.

Understanding the Molecular Variants of this compound

It is crucial for researchers to be aware that the term "this compound" can refer to structurally distinct molecules offered by different suppliers. This variation primarily manifests in the core structure of the cyanine dye, leading to different molecular weights and formulas. The two most prevalent variants are detailed below.

A key structural distinction lies in the cyanine dye's core. The heavier variant possesses additional aromatic rings, which extends the π-conjugation of the molecule. This structural difference influences the photophysical properties of the dye.

Table 1: Comparative Summary of Common this compound Variants

| Property | Variant 1 | Variant 2 |

| Molecular Formula | C55H71N5ClO3P[1][2] | [C68H76N4O4P]+I-[3] |

| Molecular Weight | ~916.61 g/mol [4] | ~1171.25 g/mol [3] |

| CAS Number | Not consistently provided | 916753-58-7[3][] |

| Typical Suppliers | Lumiprobe, BroadPharm[1] | Glen Research, Santa Cruz Biotechnology, BOC Sciences[3][] |

Physicochemical and Spectroscopic Properties

The utility of Cy5.5 as a fluorescent label is defined by its photophysical characteristics. Below is a summary of the key spectroscopic and physical properties for the two primary variants.

Table 2: Physicochemical and Spectroscopic Data of this compound Variants

| Property | Variant 1 (C55 Structure) | Variant 2 (C68 Structure) |

| Appearance | Blue Solid[] | Data not consistently available |

| Solubility | Acetonitrile[1] | Anhydrous Acetonitrile[] |

| Storage Conditions | -20°C in the dark, desiccated[1] | -20°C[] |

| Excitation Maximum (λmax) | ~694 nm[1] | Data not consistently available |

| Emission Maximum (λmax) | ~710 nm[1] | Data not consistently available |

| Molar Extinction Coefficient (ε) | ~198,000 cm-1M-1[1] | Data not consistently available |

| Fluorescence Quantum Yield (Φ) | ~0.2[1] | Data not consistently available |

| Quality Control | NMR (1H, 31P), HPLC-MS (≥85%)[1] | Purity ≥95%[] |

Experimental Protocols: Oligonucleotide Synthesis with this compound

The primary application of this compound is its incorporation into synthetic oligonucleotides. The following protocol outlines the key steps in automated solid-phase oligonucleotide synthesis.

Pre-Synthesis Preparation

-

Dissolution: Dissolve the this compound in anhydrous acetonitrile (B52724) to the recommended concentration (typically 0.1 M).

-

Instrument Setup: Install the vial on an automated DNA/RNA synthesizer. Ensure all other necessary reagents (e.g., activator, capping reagents, oxidizer) are fresh and properly installed.

Automated Synthesis Cycle

The synthesis proceeds through a series of automated steps for each nucleotide addition. The cycle for incorporating a Cy5.5 moiety at the 5'-terminus is as follows:

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the terminal nucleotide on the solid support is removed with an acid (e.g., trichloroacetic acid).

-

Coupling: The this compound is activated (e.g., with 5-ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of approximately 3 minutes is generally recommended for cyanine dyes.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution. A milder oxidizing agent (e.g., 0.02 M iodine) is recommended to prevent degradation of the cyanine dye.

Post-Synthesis Cleavage and Deprotection

-

Cleavage from Support: The synthesized oligonucleotide is cleaved from the solid support using a concentrated ammonium (B1175870) hydroxide (B78521) solution.

-

Deprotection of Bases and Phosphate Groups: The protecting groups on the nucleobases and the phosphate backbone are removed by incubation in ammonium hydroxide. For oligonucleotides containing cyanine dyes, deprotection at room temperature for 24-36 hours is recommended if standard base protecting groups were used. If using UltraMILD monomers, deprotection can be achieved in 2 hours with ammonium hydroxide at room temperature or 4 hours with 0.05M potassium carbonate in methanol. Elevated temperatures should be avoided as Cy5.5 is less stable than other cyanine dyes like Cy3 under such conditions.

Purification

-

DMT-On Purification: If the final 5'-MMT (monomethoxytrityl) group on the Cy5.5 dye is left on, the full-length, labeled oligonucleotide can be readily purified by reverse-phase HPLC or using purification cartridges. The MMT group is then removed post-purification.

-

Final Purification: The purified oligonucleotide is typically desalted using techniques like ethanol (B145695) precipitation or size-exclusion chromatography.

Key Applications and Experimental Workflows

Cy5.5-labeled oligonucleotides are employed in a range of sophisticated applications. Below are descriptions of three major use cases, complete with workflow diagrams.

5' Nuclease Assay for Quantitative PCR (qPCR)

In this assay, a Cy5.5-labeled oligonucleotide probe, which also contains a quencher, hybridizes to the target DNA sequence between the forward and reverse primers. The 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe during extension, separating the Cy5.5 fluorophore from the quencher and resulting in a fluorescent signal that is proportional to the amount of amplified product.[6][7][8]

Förster Resonance Energy Transfer (FRET)

FRET is a mechanism describing energy transfer between two light-sensitive molecules.[9] When a donor fluorophore (e.g., Cy3) and an acceptor fluorophore (e.g., Cy5.5) are in close proximity (typically 1-10 nm) on an oligonucleotide, excitation of the donor can result in non-radiative energy transfer to the acceptor, causing the acceptor to fluoresce. This phenomenon is highly sensitive to the distance between the fluorophores and is used to study conformational changes in nucleic acids and their interactions with other molecules.[10][11]

In Vivo Imaging

The near-infrared (NIR) emission spectrum of Cy5.5 makes it an ideal fluorophore for in vivo imaging, as light in this range exhibits deeper tissue penetration and reduced autofluorescence.[4] Cy5.5-labeled oligonucleotides can be used as probes to visualize the biodistribution of antisense oligonucleotides, siRNAs, or aptamers, and to monitor their engagement with their targets in living organisms.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. glenresearch.com [glenresearch.com]

- 4. medchemexpress.com [medchemexpress.com]

- 6. idtdna.com [idtdna.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]

- 10. bitesizebio.com [bitesizebio.com]

- 11. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]

An In-depth Technical Guide to the Mechanism of Cy5.5 Phosphoramidite in Oligonucleotide Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical mechanisms and practical considerations for labeling oligonucleotides with Cy5.5 phosphoramidite (B1245037). It is intended to serve as a technical resource for researchers in molecular biology, diagnostics, and therapeutics.

Introduction to Cy5.5 and its Significance

Cy5.5 is a far-red, near-infrared (NIR) fluorescent dye that is widely utilized for labeling biomolecules, particularly oligonucleotides.[1] Its spectral properties, including an absorbance maximum around 675 nm and an emission maximum around 694 nm, make it exceptionally well-suited for applications where minimizing background autofluorescence from biological samples is critical.[1][2] The near-infrared emission allows for deeper tissue penetration, a significant advantage for in vivo imaging studies.[3] Cy5.5 phosphoramidite is the preferred reagent for incorporating this dye into synthetic oligonucleotides during solid-phase synthesis.[4]

The Core Mechanism: Phosphoramidite Chemistry

The incorporation of Cy5.5 into an oligonucleotide chain occurs via the well-established phosphoramidite method of DNA/RNA synthesis. This process is a cyclic reaction that sequentially adds nucleotide monomers to a growing chain attached to a solid support.

The key steps in a single coupling cycle are:

-

Detritylation: The 5'-hydroxyl group of the growing oligonucleotide chain is deprotected, typically by removing a dimethoxytrityl (DMT) group with a mild acid. This compound itself is protected with a monomethoxytrityl (MMT) group, which has a distinct yellow color upon cleavage compared to the orange of DMT, allowing for visual monitoring of the coupling reaction.[5][6]

-

Coupling: The this compound, activated by a catalyst such as tetrazole, reacts with the free 5'-hydroxyl group of the oligonucleotide. This forms a phosphite (B83602) triester linkage. A recommended coupling time is typically 3 minutes.[6]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling cycles, thereby minimizing the formation of deletion mutants.

-

Oxidation: The unstable phosphite triester is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, commonly an iodine solution. A 0.02M iodine solution is recommended to prevent degradation of the cyanine (B1664457) dye.[6][7]

This cycle is repeated until the desired oligonucleotide sequence is synthesized, with the this compound typically added at the final step for 5'-end labeling.[6]

dot

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Cy5.5 Phosphoramidite in Automated DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of Cy5.5 phosphoramidite (B1245037) in automated DNA synthesis. Detailed protocols for synthesis, deprotection, and purification of Cy5.5-labeled oligonucleotides are provided, along with quantitative data on their performance and troubleshooting guidelines.

Introduction

Cy5.5 phosphoramidite is a cyanine (B1664457) dye derivative used to fluorescently label oligonucleotides. It is a near-infrared (NIR) dye, making it ideal for a variety of applications, including in vivo imaging, due to reduced background fluorescence and deeper tissue penetration compared to dyes that emit in the visible spectrum.[1] This document outlines the critical steps and considerations for incorporating this compound into synthetic oligonucleotides using automated DNA synthesizers.

Key Properties of Cy5.5

Proper handling and storage of this compound are crucial for optimal performance.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~675 nm | [2] |

| Emission Maximum (λem) | ~694 nm | [2] |

| Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [3] |

| Quantum Yield (Φ) | ~0.2 | [4] |

| Storage Conditions | -20°C in the dark, desiccated | [4][5] |

| Stability | Sensitive to light and elevated temperatures | [5][6] |

Automated DNA Synthesis with this compound

The incorporation of this compound requires specific considerations during automated DNA synthesis to ensure high coupling efficiency and yield.

Reagent Preparation and Handling

-

Phosphoramidite Solution: Dissolve this compound in anhydrous acetonitrile (B52724) to a concentration of 0.1 M.[7] To ensure stability, it is recommended to use the solution within a short period after preparation and to store it under an inert atmosphere (e.g., argon).

-

Activator: A standard activator solution, such as 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile, is suitable for the coupling reaction.

Synthesis Protocol

The following protocol is a general guideline for incorporating this compound at the 5'-terminus of an oligonucleotide on a standard automated DNA synthesizer.

-

Standard Synthesis Cycles: Perform the standard synthesis cycles for the unmodified portion of the oligonucleotide sequence.

-

Cy5.5 Coupling:

-

Capping: After the coupling step, cap any unreacted 5'-hydroxyl groups using a standard capping solution.

-

Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using a standard iodine-based oxidizing solution.

-

Final Detritylation: If the final oligonucleotide is to be purified by reverse-phase HPLC with the DMT group on, this step is omitted. Otherwise, remove the terminal dimethoxytrityl (DMT) group with a standard detritylation solution (e.g., 3% trichloroacetic acid in dichloromethane).

Deprotection and Cleavage

Due to the sensitivity of cyanine dyes to harsh basic conditions, a mild deprotection strategy is essential to prevent dye degradation.

Recommended Deprotection Protocol

-

Cleavage from Support: After synthesis, cleave the oligonucleotide from the solid support and remove the phosphate protecting groups. This is typically achieved by treating the support with concentrated ammonium (B1175870) hydroxide (B78521) at room temperature for 1-2 hours.

-

Base Deprotection: For the removal of protecting groups from the nucleobases, continue the incubation in concentrated ammonium hydroxide. To minimize degradation of the Cy5.5 dye, it is recommended to perform this step at room temperature for 24-48 hours, or at a slightly elevated temperature (e.g., 40°C) for a shorter duration (e.g., 8-12 hours).[10] The use of ultra-mild protecting groups on the standard phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) allows for even milder deprotection conditions, such as using 0.05 M potassium carbonate in methanol (B129727) at room temperature for 4 hours.[8][11]

Purification of Cy5.5-Labeled Oligonucleotides

High-performance liquid chromatography (HPLC) is the recommended method for purifying Cy5.5-labeled oligonucleotides to ensure the removal of unlabeled failure sequences and free dye. Dual HPLC purification is often recommended for post-synthesis labeling methods.[5]

Reverse-Phase HPLC (RP-HPLC) Protocol

RP-HPLC separates oligonucleotides based on their hydrophobicity. The presence of the hydrophobic Cy5.5 dye facilitates the separation of the full-length labeled product from unlabeled failure sequences.

| Parameter | Recommendation |

| Column | C18 reverse-phase column |

| Mobile Phase A | 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | A linear gradient of increasing acetonitrile concentration (e.g., 5% to 50% Acetonitrile over 30 minutes) |

| Detection | UV absorbance at 260 nm (for oligonucleotide) and 675 nm (for Cy5.5 dye) |

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and performance of Cy5.5-labeled oligonucleotides.

Table 1: Synthesis and Purification Metrics

| Parameter | Typical Value | Notes |

| This compound Coupling Efficiency | >98% | Dependent on synthesizer conditions and reagent quality. |

| Overall Synthesis Yield (20-mer) | 30-50% | Post-purification yield of full-length labeled oligonucleotide. |

| Purity after RP-HPLC | >95% | As determined by analytical HPLC. |

Table 2: Performance Characteristics in Applications

| Application | Parameter | Typical Value/Range | Reference |

| Fluorescence Microscopy | Signal-to-Noise Ratio (SNR) | 10-50 | [12] |

| In Vivo Imaging | Tumor-to-Background Ratio (TBR) | 2-10 | [13] |

| Fluorescence Spectroscopy | Quantum Yield (in aqueous buffer) | ~0.2 | [4] |

Experimental Protocols

Protocol 1: In Vivo Imaging of Tumor-Bearing Mice

This protocol provides a general workflow for non-invasive imaging of tumors using a Cy5.5-labeled oligonucleotide probe.[13]

-

Animal Model: Use tumor-bearing mice (e.g., subcutaneous xenografts).

-

Probe Preparation: Dissolve the purified Cy5.5-labeled oligonucleotide probe in a sterile, biocompatible buffer (e.g., phosphate-buffered saline, PBS).

-

Probe Administration: Inject the probe intravenously (e.g., via the tail vein) at a typical dose of 1-10 nmol per mouse.

-

Imaging:

-

Anesthetize the mouse using isoflurane.

-

Place the mouse in a small animal in vivo imaging system.

-

Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours) using appropriate excitation (e.g., 675 nm) and emission (e.g., 720 nm) filters.

-

-

Data Analysis:

-

Draw regions of interest (ROIs) over the tumor and a background region (e.g., muscle).

-

Quantify the fluorescence intensity in the ROIs.

-

Calculate the tumor-to-background ratio (TBR) to assess probe accumulation at the target site.

-

Protocol 2: Fluorescence Microscopy of Cultured Cells

This protocol outlines the use of Cy5.5-labeled oligonucleotides for fluorescence microscopy applications, such as Fluorescence in situ Hybridization (FISH).

-

Cell Culture and Fixation:

-

Culture cells on glass coverslips.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS).

-

Permeabilize the cells if the target is intracellular (e.g., with 0.1% Triton X-100 in PBS).

-

-

Hybridization:

-

Prepare a hybridization buffer containing the Cy5.5-labeled oligonucleotide probe (typically at a concentration of 1-10 µM).

-

Apply the hybridization buffer to the cells on the coverslip.

-

Incubate at the appropriate hybridization temperature (dependent on the probe sequence and length) for 1-16 hours in a humidified chamber.

-

-

Washing:

-

Wash the coverslips with a post-hybridization wash buffer to remove unbound probe. The stringency of the washes (temperature and salt concentration) should be optimized for the specific probe.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using an antifade mounting medium.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5.5 (e.g., excitation ~650 nm, emission ~670 nm).

-

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Coupling Efficiency of this compound | - Degraded phosphoramidite- Insufficient coupling time- Inactive activator | - Use fresh, high-quality this compound.- Increase the coupling time to 5-10 minutes.- Use fresh activator solution. |

| Degradation of Cy5.5 Dye during Deprotection | - Harsh deprotection conditions (high temperature, prolonged exposure to base) | - Use milder deprotection conditions (e.g., room temperature incubation).- Use ultra-mild protecting groups for the standard phosphoramidites. |

| Poor Purity of Labeled Oligonucleotide | - Inefficient purification- Co-elution of failure sequences | - Optimize the HPLC gradient for better separation.- Consider using a different purification method (e.g., ion-exchange HPLC). |

| Low Fluorescence Signal in Application | - Low labeling efficiency- Photobleaching of the dye | - Confirm labeling efficiency by mass spectrometry.- Use an antifade mounting medium for microscopy.- Minimize exposure to excitation light. |

References

- 1. lifetein.com [lifetein.com]

- 2. mz-at.de [mz-at.de]

- 3. egmdx.com [egmdx.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]

- 6. stratech.co.uk [stratech.co.uk]

- 7. Cyanine 5 CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 8. glenresearch.com [glenresearch.com]

- 9. Cambio - Excellence in Molecular Biology [cambio.co.uk]

- 10. Cy5 phosphoramidite | AAT Bioquest [aatbio.com]

- 11. glenresearch.com [glenresearch.com]

- 12. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]

- 13. benchchem.com [benchchem.com]

Application Note: Labeling of DNA Probes with Cy5.5 for Enhanced Fluorescence In Situ Hybridization (FISH)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescence In Situ Hybridization (FISH) is a powerful molecular cytogenetic technique used to visualize and map the genetic material in an individual's cells, including specific genes or portions of genes. This technique is invaluable for a variety of applications, including the diagnosis of chromosomal abnormalities, mapping of genes, and analysis of gene expression.[1][2][3][4] The choice of fluorophore is critical for the sensitivity and specificity of FISH assays. Cy5.5, a near-infrared (NIR) cyanine (B1664457) dye, offers significant advantages for FISH applications due to its emission in a spectral range where cellular autofluorescence is minimal, leading to a higher signal-to-noise ratio.[5][6] Its deep tissue penetration capabilities also make it suitable for in vivo imaging studies.[5] This application note provides a detailed protocol for labeling DNA probes with Cy5.5 and their subsequent use in FISH experiments.

Cy5.5 Dye Properties

Cy5.5 is a fluorescent dye that belongs to the cyanine family.[7] Its spectral properties make it an excellent choice for fluorescence-based biological assays. The key characteristics of Cy5.5 are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum | ~675-678 nm | [8][9] |

| Emission Maximum | ~693-710 nm | [8][][11] |

| Molar Extinction Coefficient | ~209,000 cm⁻¹M⁻¹ | [9] |

| Quantum Yield | High | [12] |

| Recommended Laser Line | 660 nm | [8] |

| Common Filter | 695/40 nm | [8] |

The near-infrared emission of Cy5.5 minimizes background fluorescence from biological samples, thereby enhancing detection sensitivity.[5][6]

Experimental Workflow Overviews

The overall process of using Cy5.5-labeled probes for FISH involves three main stages: probe labeling, purification of the labeled probe, and the FISH procedure itself.

Caption: Workflow for Cy5.5 DNA Probe Labeling.

Caption: General Workflow for Fluorescence In Situ Hybridization (FISH).

Protocols

Protocol 1: Labeling of Amino-Modified DNA Probes with Cy5.5 NHS Ester

This protocol describes the covalent labeling of DNA oligonucleotides containing a primary amine group with Cy5.5 N-hydroxysuccinimidyl (NHS) ester.[11][12][13]

Materials:

-

Amino-modified DNA probe

-

Cy5.5 NHS ester[]

-

Labeling Buffer: 0.1 M sodium bicarbonate or sodium carbonate buffer, pH 8.5-9.0[14][15]

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[][11]

-

Nuclease-free water

-

Purification column (e.g., QIAquick Nucleotide Removal Kit)[14] or materials for HPLC purification[15][16]

Procedure:

-

Probe Preparation:

-

Resuspend the amino-modified DNA probe in the labeling buffer to a final concentration of 1-5 µg/µL.[14]

-

-

Dye Preparation:

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the DNA probe solution with the dissolved Cy5.5 NHS ester. A molar ratio of dye to probe between 10:1 and 20:1 is recommended, but may require optimization.[7]

-

Vortex the reaction mixture thoroughly.[14]

-

Incubate the reaction in the dark at room temperature for 2-4 hours, or overnight for higher efficiency.[14]

-

-

Purification of the Labeled Probe:

-

Purify the labeled probe from the unreacted dye using a suitable method.

-

Column Purification: Use a nucleotide removal kit according to the manufacturer's instructions.[14]

-

HPLC Purification: Reverse-phase HPLC provides high purity and is recommended for demanding applications.[15][16][17]

-

pH-Controlled Extraction: An alternative method involves adjusting the pH to increase the hydrophobicity of the free dye, allowing its extraction into an organic phase like butanol.[15][16]

-

-

-

Quantification:

-

Measure the absorbance of the purified probe at 260 nm (for DNA) and 675 nm (for Cy5.5) using a spectrophotometer.

-

Calculate the probe concentration and the degree of labeling (DOL), which is the average number of dye molecules per probe.

-

Quantitative Data Summary:

| Parameter | Typical Value/Range |

| DNA Probe Concentration | 1-5 µg/µL |

| Cy5.5 NHS Ester Stock | 10 mg/mL in DMSO/DMF |

| Molar Ratio (Dye:Probe) | 10:1 to 20:1 |

| Incubation Time | 2-16 hours |

| Optimal pH for Labeling | 8.0 - 9.0 |

Protocol 2: Fluorescence In Situ Hybridization (FISH) with Cy5.5-Labeled Probes

This protocol provides a general procedure for performing FISH on adherent cells or tissue sections.[18][19] Optimization of probe concentration, hybridization temperature, and wash stringency may be required for specific applications.[20]

Materials:

-

Purified Cy5.5-labeled DNA probe

-

Hybridization Buffer (e.g., 50% formamide (B127407), 2x SSC, 10% dextran (B179266) sulfate)

-

Wash Buffers (e.g., 2x SSC, 0.1x SSC)

-

DAPI (4',6-diamidino-2-phenylindole) counterstain

-

Antifade mounting medium

-

Coplin jars

-

Humidified chamber

-

Fluorescence microscope with appropriate filters for Cy5.5 and DAPI

Procedure:

-

Sample Preparation:

-

Denaturation:

-

Prepare the hybridization mix containing the Cy5.5-labeled probe at a final concentration of 2.5-10 ng/µL.[18]

-

Denature the probe mix at 75-80°C for 5-10 minutes and then place on ice.[19]

-

Denature the cellular DNA by immersing the slides in a denaturing solution (e.g., 70% formamide in 2x SSC) at 70-75°C for 2-5 minutes, followed by dehydration in an ethanol (B145695) series.[19]

-

-

Hybridization:

-

Apply the denatured probe mix to the sample on the slide and cover with a coverslip.

-

Incubate in a humidified chamber at 37°C overnight.[19]

-

-

Washing:

-

Counterstaining and Mounting:

-

Counterstain the nuclei with DAPI solution for 5-10 minutes.

-

Rinse briefly in PBS.

-

Mount the coverslip with an antifade mounting medium.[21]

-

-

Imaging:

-

Visualize the slides using a fluorescence microscope equipped with appropriate filter sets for Cy5.5 (Excitation: ~650 nm, Emission: ~700 nm) and DAPI (Excitation: ~360 nm, Emission: ~460 nm).

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution | Reference |

| No or Weak Signal | Poor probe labeling efficiency | Verify labeling by spectrophotometry; use a fresh aliquot of dye. | [13][20] |

| Insufficient probe concentration | Increase probe concentration in the hybridization mix. | [20] | |

| Inadequate denaturation | Optimize denaturation temperature and time for both probe and sample. | [20] | |

| Poor probe penetration | Optimize permeabilization step (e.g., enzyme concentration, incubation time). | [20][21] | |

| High Background | Incomplete removal of unbound probe | Increase stringency of post-hybridization washes (higher temperature, lower salt concentration). | [20] |

| Non-specific probe binding | Include blocking agents (e.g., Cot-1 DNA) in the hybridization mix. | ||

| Autofluorescence of the sample | Use a near-infrared dye like Cy5.5 to minimize this; check for autofluorescence before hybridization. | [6][22] | |

| Photobleaching | Excessive exposure to excitation light | Use an antifade mounting medium and minimize light exposure during imaging. | [21] |

Conclusion

The use of Cy5.5-labeled DNA probes in FISH offers a sensitive and specific method for the detection of nucleic acid sequences in situ. The near-infrared fluorescence of Cy5.5 provides a significant advantage by reducing background autofluorescence, leading to improved signal-to-noise ratios. The detailed protocols and troubleshooting guide provided in this application note will enable researchers to successfully label their DNA probes with Cy5.5 and perform high-quality FISH experiments for a wide range of research and diagnostic applications.

References

- 1. A quick and simple FISH protocol with hybridization-sensitive fluorescent linear oligodeoxynucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. abnova.com [abnova.com]

- 4. Frontiers | Fluorescence In situ Hybridization: Cell-Based Genetic Diagnostic and Research Applications [frontiersin.org]

- 5. lifetein.com [lifetein.com]

- 6. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. FluoroFinder [app.fluorofinder.com]

- 9. Cy5.5 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

- 11. apexbt.com [apexbt.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Generation of Inexpensive, Highly Labeled Probes for Fluorescence In Situ Hybridization (FISH) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. FISH probe labeling [bio-protocol.org]

- 15. tandfonline.com [tandfonline.com]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]

- 19. abyntek.com [abyntek.com]

- 20. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 21. clinicallab.com [clinicallab.com]

- 22. biotium.com [biotium.com]

Using Cy5.5-labeled oligonucleotides for in vivo imaging in mice

An Application Note on the Use of Cy5.5-Labeled Oligonucleotides for In Vivo Imaging in Mice

Introduction

Near-infrared (NIR) fluorescence imaging is a powerful modality for non-invasively studying biological processes in living animals. The NIR window (roughly 700-900 nm) offers significant advantages for in vivo applications, primarily due to the reduced absorption and scattering of light by biological tissues like hemoglobin and water, which minimizes tissue autofluorescence.[1] This allows for deeper tissue penetration and a higher signal-to-background ratio, making it ideal for whole-body imaging.[1]

The cyanine (B1664457) dye, Cy5.5, is a far-red/NIR fluorophore with an absorbance maximum around 673-675 nm and an emission maximum near 707 nm.[2] When conjugated to oligonucleotides—such as antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), or DNAzymes—Cy5.5 serves as a robust reporter for tracking their delivery, biodistribution, pharmacokinetics, and target engagement in real-time within a living mouse.[3][4][5] This technology is invaluable for researchers in drug development and molecular biology, enabling the visualization of therapeutic agent localization in target tissues, such as tumors, and the monitoring of therapeutic response.[5][6]

Key Applications

-

Biodistribution and Pharmacokinetic Analysis : Tracking the accumulation, clearance, and metabolic fate of oligonucleotide-based therapeutics in various organs and tissues over time.[1][7] High uptake is often observed in the liver, kidneys, and spleen.[3][8]

-

Tumor Targeting and Imaging : Visualizing the specific accumulation of oligonucleotides in tumor tissues.[3][5][9] This is critical for assessing the efficacy of targeted delivery systems and for the early detection of tumor angiogenesis.[9]

-

Gene Silencing Monitoring : Correlating the localization of a Cy5.5-labeled siRNA or ASO with the downstream silencing of a target gene, often co-labeled with a reporter like GFP.[4][10]

-

Evaluation of Therapeutic Response : Quantifying the change in probe accumulation in response to treatment, providing insights into drug efficacy and target engagement.[5]

Data Presentation

Table 1: Properties of Cy5.5 Fluorescent Dye

| Property | Value | References |

| Maximum Excitation Wavelength | 673 - 675 nm | [2] |

| Maximum Emission Wavelength | 695 - 707 nm | [2][5] |

| Molar Extinction Coefficient | ~209,000 M⁻¹cm⁻¹ | [2] |

| Recommended In Vivo Filter Set | Excitation: 615-665 nm, Emission: 695-770 nm | [5] |

Table 2: Typical Experimental Parameters for In Vivo Imaging with Cy5.5-Oligonucleotides

| Parameter | Typical Range/Value | References |

| Animal Model | Nude or SCID mice (for tumor xenografts) | [11] |

| Diet | Low-fluorescence or chlorophyll-free diet (≥1 week prior) | [1] |

| Oligonucleotide Dose | 1 - 5 nmol per mouse | [1][12][13] |

| Administration Route | Intravenous (i.v.) tail vein injection | [1][14][15] |

| Injection Volume | 100 - 200 µL | [1][16] |

| In Vivo Imaging Time Points | 15 min, 1h, 4h, 24h, 48h, 72h | [1] |

| Anesthesia | Isoflurane (B1672236) (inhalation) | [1] |

Table 3: Illustrative Biodistribution of a Cy5.5-Labeled Oligonucleotide 24 Hours Post-Injection

| Organ | Signal (Radiant Efficiency) | References |

| Liver | High | [3][8] |

| Kidneys | High | [3][12] |

| Spleen | Moderate to High | [8] |

| Tumor | Moderate (Target-dependent) | [3][9] |

| Lungs | Low to Moderate | [8] |

| Muscle | Low (often used as background) | [9][17] |

| Intestine | High | [3] |

| Note: This table provides a generalized summary. Actual biodistribution is highly dependent on the oligonucleotide's chemistry, size, and formulation. |

Experimental Workflow and Protocols

The overall process for an in vivo imaging study using Cy5.5-labeled oligonucleotides follows a standardized workflow.

Caption: General experimental workflow for in vivo imaging.

Protocol 1: Preparation of Cy5.5-Labeled Oligonucleotides

This protocol assumes the oligonucleotide has been synthesized and labeled.

-

Reconstitution : Dissolve the lyophilized Cy5.5-labeled oligonucleotide in sterile, nuclease-free phosphate-buffered saline (PBS) or water to create a stock solution (e.g., 100 µM).

-

Quantification : Measure the absorbance of the stock solution at 260 nm (for oligonucleotide concentration) and 675 nm (for Cy5.5 concentration) to confirm concentration and labeling efficiency.

-

Dilution : On the day of the experiment, dilute the stock solution with sterile PBS to the final desired injection concentration (e.g., to deliver 1-5 nmol in a 100-200 µL volume).

-

Storage : Store the stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. Properly stored oligonucleotides should be stable for at least 6 months.[2]

Protocol 2: Animal Preparation and Administration

All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC).

-

Animal Model : Use appropriate mouse models (e.g., nude mice for human tumor xenografts).[11] House them in a specific pathogen-free environment.[17]

-

Dietary Preparation : To reduce background autofluorescence from food, feed the mice a low-fluorescence or chlorophyll-free diet for at least one week before imaging.[1]

-

Anesthesia : Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance) delivered via a nose cone. Confirm proper anesthetic depth by toe-pinch reflex.

-

Vasodilation : To make the tail veins more accessible, warm the mouse for ~5 minutes using a heat lamp or by placing the cage on a heating pad.[14][15]

-

Restraint and Injection :

-

Place the anesthetized or conscious mouse in a suitable restrainer.[15][18]

-

Gently wipe the tail with 70% ethanol (B145695) to clean the injection site and enhance vein visibility.[14][15]

-

Using a 27-30 gauge needle attached to a syringe containing the Cy5.5-oligonucleotide solution, identify one of the lateral tail veins.[14][18]

-

Insert the needle, bevel up, into the vein at a shallow angle, almost parallel to the tail.[16][19]

-

Slowly inject the solution (typically 100-200 µL).[1][18] If significant resistance is felt or a blister forms, the needle is not in the vein.

-

After injection, withdraw the needle and apply gentle pressure to the site with gauze for ~30 seconds to prevent bleeding.[14][15]

-

-

Recovery : Return the mouse to its home cage and monitor it until it has fully recovered from anesthesia.

Protocol 3: In Vivo Fluorescence Imaging

-

System Setup : Turn on the in vivo imaging system (e.g., IVIS Lumina) and allow the camera to cool. Select the appropriate filter set for Cy5.5 (e.g., Excitation: 615-665 nm, Emission: 695-770 nm).[5]

-

Baseline Imaging : Acquire a baseline (pre-injection) image of the anesthetized mouse to measure autofluorescence levels.[1]

-

Post-Injection Imaging : After probe administration, acquire images at predetermined time points (e.g., 15 min, 1, 4, 24, 48, and 72 hours) to monitor probe biodistribution and clearance.[1]

-

Image Acquisition : Place the anesthetized mouse on the imaging stage. Acquire both a photographic reference image and a fluorescence image.

-

Data Analysis : Use the system's software to overlay the fluorescence signal on the photographic image. Draw regions of interest (ROIs) over the tumor and other tissues (e.g., muscle for background) to quantify the fluorescence intensity (typically as average radiant efficiency).[17][20]

Protocol 4: Ex Vivo Organ Biodistribution Analysis

This is typically performed at the final imaging time point to confirm in vivo findings.

-

Euthanasia : At the end of the study, euthanize the mouse using an approved method.

-

Perfusion (Optional) : To clear blood from the organs, which can interfere with fluorescence, you may perfuse the mouse transcardially with cold saline.[1]

-

Organ Dissection : Carefully dissect the major organs (liver, spleen, kidneys, lungs, heart, intestine, brain) and the tumor.[1][3]

-

Ex Vivo Imaging : Arrange the dissected organs on a non-fluorescent surface within the imaging system and acquire a fluorescence image using the same settings as the in vivo scans.[1][3]

-

Quantification : Draw ROIs around each organ to quantify the fluorescence signal. This provides a highly sensitive and specific measure of probe accumulation in each tissue.[20]

Visualizing the Mechanism of Action

Cy5.5-labeled oligonucleotides are often used to track the delivery of gene-silencing agents like ASOs. The diagram below illustrates this process.

Caption: Mechanism of action for a Cy5.5-labeled ASO.

References

- 1. benchchem.com [benchchem.com]

- 2. Cy5.5 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

- 3. Fluorescence imaging of MALAT1 expression using a Cy5.5-labeled antisense oligonucleotide in lung cancer and epidermal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifetein.com [lifetein.com]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Cy5.5-labeled phage-displayed peptide probe for near-infrared fluorescence imaging of tumor vasculature in living mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Green fluorescent protein specified small interfering RNA-cross-linked iron oxide nanoparticles-Cy5.5 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Whole-body imaging with fluorescent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. U Mass - Surgery – tail vein injection [protocols.io]

- 15. mmpc.org [mmpc.org]

- 16. research.vt.edu [research.vt.edu]

- 17. In vivo quantifying molecular specificity of Cy5.5-labeled cyclic 9-mer peptide probe with dynamic fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 18. depts.ttu.edu [depts.ttu.edu]

- 19. Rodent Tail Vein Injections in Mice | Animals in Science [queensu.ca]

- 20. researchgate.net [researchgate.net]

Application Notes and Protocols for Cy5.5 Phosphoramidite in Real-Time PCR (qPCR)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cy5.5 in qPCR

Cy5.5, a far-red emitting cyanine (B1664457) dye, is a valuable tool in real-time quantitative PCR (qPCR) applications. Its phosphoramidite (B1245037) form allows for the direct incorporation of the Cy5.5 fluorophore onto synthetic oligonucleotides, which can then be used as probes in various qPCR assays. With an excitation maximum around 675 nm and an emission maximum around 694 nm, Cy5.5 operates in a spectral range where background fluorescence from biological samples is minimal, thereby enhancing signal-to-noise ratios.[1] This characteristic, along with its distinct spectral properties, makes Cy5.5 particularly well-suited for multiplex qPCR, where multiple targets are detected simultaneously in a single reaction.[1]

In qPCR, Cy5.5 is most commonly used as a reporter dye in hydrolysis probes, such as TaqMan® probes. These probes are designed to bind to a specific target sequence between the forward and reverse primers. The probe is labeled with a reporter dye (e.g., Cy5.5) at the 5' end and a quencher dye at the 3' end. During the extension phase of PCR, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the reporter from the quencher and generating a fluorescent signal that is proportional to the amount of amplified product.

Applications of Cy5.5 Phosphoramidite in qPCR

The use of this compound to synthesize labeled probes offers several advantages in qPCR applications:

-

Multiplexing Capabilities: The distinct emission spectrum of Cy5.5 allows it to be used in combination with other common fluorophores like FAM, HEX, and ROX, enabling the simultaneous detection of multiple gene targets in a single reaction.[2][3] This increases throughput and conserves precious sample material.

-

High Sensitivity and Specificity: When used in hydrolysis probes, Cy5.5-labeled oligonucleotides provide high specificity by binding to a unique target sequence. The enzymatic cleavage mechanism ensures that a signal is only generated upon successful amplification of the intended target.

-

Reduced Background Fluorescence: The far-red emission of Cy5.5 minimizes interference from the autofluorescence of biological materials, leading to improved sensitivity and more reliable quantification, especially with low-abundance targets.

-

Advanced qPCR Techniques: Cy5.5 is utilized in innovative qPCR methods like Color Cycle Multiplex Amplification (CCMA), which employs a permutation of fluorescent signals to significantly increase the number of detectable targets in a single reaction.[4][5][6]

Data Presentation: Performance of Cy5.5 in qPCR

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Commonly Paired Quencher | Typical Application in Multiplex qPCR | Performance Considerations |

| Cy5.5 | ~675 | ~694 | BHQ-3 | Target 4 or 5 in a multiplex assay | Lower background fluorescence. May have a lower quantum yield compared to some other dyes, potentially resulting in a lower signal plateau.[2] |

| FAM | ~495 | ~520 | BHQ-1 | Target 1 (often for low-abundance targets due to its bright signal) | High signal intensity. Well-calibrated on most qPCR instruments. |

| HEX | ~535 | ~556 | BHQ-1 | Target 2 in a multiplex assay | Good spectral separation from FAM. |

| ROX | ~575 | ~602 | BHQ-2 | Target 3 or used as a passive reference dye | Can be used as a probe fluorophore or as a passive reference to normalize for non-PCR related fluorescence variations. |

| Cy5 | ~649 | ~670 | BHQ-2, BHQ-3 | Target 4 in a multiplex assay | Spectrally distinct from FAM and HEX. Similar to Cy5.5, may exhibit lower fluorescence plateaus.[2] |

Experimental Protocols

Protocol 1: Multiplex RT-qPCR using Cy5.5-labeled Probes

This protocol is adapted from a Bio-Rad protocol for multiplex RT-qPCR analysis and is suitable for gene expression analysis of up to five targets.

1. Preparation of Multiplex Assay Pool:

-

Combine each PrimePCR™ Probe Assay (labeled with FAM, HEX, TEX 615, Cy5, and Cy5.5) to create a multiplex assay pool. For a 20 µl reaction, use 0.5 µl of each 20x assay stock. For a 10 µl reaction, use 0.25 µl of each.

2. Reaction Setup:

-

Prepare a multiplex qPCR master mix according to the table below. Prepare about 10% excess to account for pipetting variations.

| Component | Volume for 20 µl Reaction | Volume for 10 µl Reaction | Final Concentration |

| iQ Multiplex Powermix (or similar) | 10 µl | 5 µl | 2x |

| Multiplex Assay Pool | 2.5 µl | 1.25 µl | 0.5x per assay |

| cDNA sample | Varies | Varies | <20% of total volume |

| Nuclease-free water | Varies | Varies | to final volume |

| Total Volume | 20 µl | 10 µl |

-

Aliquot the master mix into PCR plates or tubes.

-

Add the cDNA sample to each reaction.

-

Seal the plate, vortex to mix, and centrifuge briefly.

3. Thermal Cycling:

-

Perform the qPCR on a compatible real-time PCR system with the following cycling conditions:

-

Enzyme Activation: 95°C for 2 minutes

-

PCR Cycles (40 cycles):

-

Denaturation: 95°C for 10 seconds

-

Annealing/Extension: 60°C for 45 seconds (with plate read)

-

-

4. Data Analysis:

-

Analyze the data using the software corresponding to your qPCR instrument. Ensure the instrument is calibrated for the Cy5.5 fluorophore.

Visualizations

Signaling Pathway: Hydrolysis Probe (TaqMan®) Mechanism in qPCR

Caption: Mechanism of a hydrolysis probe in qPCR.

Experimental Workflow: Multiplex qPCR Assay

References

- 1. uni-onward.com.tw [uni-onward.com.tw]

- 2. pcrbio.com [pcrbio.com]

- 3. Multicolor Combinatorial Probe Coding for Real-Time PCR | PLOS One [journals.plos.org]

- 4. qiagen.com [qiagen.com]

- 5. genelink.com [genelink.com]

- 6. In vivo quantifying molecular specificity of Cy5.5-labeled cyclic 9-mer peptide probe with dynamic fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for FRET Pair Selection with Cy5.5 in Nucleic Acid Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique for measuring distances on the nanometer scale, making it an invaluable tool for studying the structure, dynamics, and interactions of nucleic acids. The selection of an appropriate donor and acceptor fluorophore pair is critical for the success of any FRET experiment. Cy5.5, a far-red emitting cyanine (B1664457) dye, is an excellent FRET acceptor due to its high extinction coefficient, good quantum yield, and emission in a spectral region with minimal cellular autofluorescence. This document provides a detailed guide on the selection of a suitable FRET donor for Cy5.5, specifically Cy3.5, for nucleic acid studies. It includes comprehensive protocols for oligonucleotide labeling, purification, and FRET measurements, along with quantitative data and visualizations to facilitate experimental design and execution.

FRET Pair Selection: Cy3.5 as a Donor for Cy5.5

The choice of a FRET donor for Cy5.5 is governed by the spectral overlap between the donor's emission and the acceptor's excitation spectra. Cy3.5 emerges as a highly suitable donor for Cy5.5 in nucleic acid studies. The emission spectrum of Cy3.5 shows significant overlap with the excitation spectrum of Cy5.5, a prerequisite for efficient energy transfer.

Spectral Properties and Förster Distance

The Förster distance (R₀) is the distance at which FRET efficiency is 50%. It is a critical parameter for a given FRET pair and is dependent on the spectral properties of the donor and acceptor. A larger R₀ allows for the measurement of longer distances. The R₀ for the Cy3.5-Cy5.5 pair is calculated to be approximately 6.0 nm, making it suitable for studying a wide range of biological processes involving nucleic acids, such as conformational changes during folding or protein binding.

Data Presentation

The following table summarizes the key quantitative spectral and FRET parameters for the Cy3.5 and Cy5.5 fluorophores.

| Property | Cy3.5 (Donor) | Cy5.5 (Acceptor) |

| Excitation Maximum (nm) | 581 | 675 |

| Emission Maximum (nm) | 594 | 694 |

| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 150,000 | 250,000 |

| Quantum Yield | ~0.15 | ~0.28 |

| Förster Distance (R₀) with Cy5.5 (nm) | 6.0 (Calculated) | N/A |

Mandatory Visualizations

Signaling Pathway: RNA Folding Studied by FRET

The following diagram illustrates the principle of using the Cy3.5-Cy5.5 FRET pair to monitor the conformational change of an RNA molecule as it folds from an unfolded to a folded state. In the unfolded state, the donor and acceptor are far apart, resulting in low FRET. Upon folding, the dyes are brought into proximity, leading to an increase in FRET.

Caption: RNA folding monitored by Cy3.5-Cy5.5 FRET.

Experimental Workflow

This diagram outlines the key steps involved in a typical FRET-based nucleic acid study, from the initial design of the experiment to the final data analysis.

Caption: Experimental workflow for nucleic acid FRET studies.

Experimental Protocols

Protocol 1: Oligonucleotide Labeling with Cy3.5 and Cy5.5 NHS Esters

This protocol describes the post-synthesis labeling of amino-modified oligonucleotides with Cy3.5 and Cy5.5 N-hydroxysuccinimide (NHS) esters.

Materials:

-

Amino-modified oligonucleotide (lyophilized)

-

Cy3.5 NHS ester and Cy5.5 NHS ester (stored at -20°C, desiccated)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

0.1 M sodium bicarbonate buffer (pH 8.5)

-

Nuclease-free water

-

Microcentrifuge tubes

Procedure:

-

Oligonucleotide Resuspension: Dissolve the lyophilized amino-modified oligonucleotide in 0.1 M sodium bicarbonate buffer to a final concentration of 1 mM.

-

Dye Stock Solution Preparation: Immediately before use, warm the vial of Cy dye NHS ester to room temperature. Prepare a 10 mM stock solution of the dye in anhydrous DMSO.

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the amino-modified oligonucleotide solution and the dye stock solution. A 2-5 fold molar excess of the dye over the oligonucleotide is recommended.

-

The final reaction volume should be kept small (e.g., 20-50 µL) to maintain a high concentration of reactants.

-

Incubate the reaction mixture in the dark at room temperature for 2-4 hours, or overnight at 4°C.

-

-

Quenching the Reaction (Optional): The reaction can be stopped by adding Tris-HCl buffer to a final concentration of 50 mM.

Protocol 2: Purification of Labeled Oligonucleotides

Purification is crucial to remove unconjugated dye and unlabeled oligonucleotides. High-performance liquid chromatography (HPLC) is the recommended method.[1]

Materials:

-

Labeled oligonucleotide reaction mixture

-

HPLC system with a reverse-phase column (e.g., C18)

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

-

Mobile Phase B: Acetonitrile (B52724)

-

Microcentrifuge tubes for fraction collection

Procedure:

-

HPLC Setup: Equilibrate the HPLC column with a low percentage of Mobile Phase B.

-

Sample Injection: Inject the labeling reaction mixture onto the column.

-

Elution Gradient: Apply a linear gradient of increasing acetonitrile concentration (Mobile Phase B) to elute the oligonucleotides.

-

Fraction Collection: Monitor the elution profile at 260 nm (for DNA/RNA) and the excitation wavelength of the dyes (e.g., ~580 nm for Cy3.5 and ~675 nm for Cy5.5). The desired dual-labeled oligonucleotide will elute as a distinct peak with absorbance at all three wavelengths. Unconjugated dye will typically elute much later.

-

Product Pooling and Desalting: Pool the fractions containing the pure, dual-labeled oligonucleotide. The sample can then be desalted using a size-exclusion column or by ethanol (B145695) precipitation.

Protocol 3: FRET Measurement and Data Analysis

This protocol outlines a general procedure for ensemble FRET measurements using a spectrofluorometer.

Materials:

-

Purified and quantified dual-labeled nucleic acid sample

-

FRET buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, 5 mM MgCl₂, pH 7.5)

-

Quartz cuvette

-

Spectrofluorometer

Procedure:

-

Sample Preparation: Dilute the dual-labeled nucleic acid to the desired final concentration in the FRET buffer.

-

Instrument Setup:

-

Set the excitation wavelength to the excitation maximum of the donor (Cy3.5, ~581 nm).

-

Set the emission scan range to cover the emission spectra of both the donor and the acceptor (e.g., 590 nm to 750 nm).

-

-

Data Acquisition:

-

Record the emission spectrum of the dual-labeled sample.

-

As controls, record the emission spectra of donor-only and acceptor-only labeled nucleic acids under the same conditions.

-

-

FRET Efficiency Calculation:

-

Correct the raw emission spectra for background fluorescence.

-

The FRET efficiency (E) can be calculated using the following formula based on the sensitized emission of the acceptor: E = 1 / [1 + (I_D / I_A) * (Φ_A / Φ_D)] where I_D and I_A are the fluorescence intensities of the donor and acceptor, and Φ_D and Φ_A are their respective fluorescence quantum yields.

-

Alternatively, FRET efficiency can be calculated from the quenching of the donor fluorescence in the presence of the acceptor.

-

-

Distance Calculation: The distance (r) between the donor and acceptor can be calculated from the FRET efficiency using the Förster equation: r = R₀ * [(1/E) - 1]^(1/6)

Conclusion

The Cy3.5-Cy5.5 FRET pair offers a robust and sensitive system for investigating the structure and dynamics of nucleic acids. The protocols and data presented in this application note provide a comprehensive framework for researchers to design and execute FRET-based experiments with confidence. Careful execution of the labeling, purification, and measurement steps is essential for obtaining high-quality, reproducible data that can provide valuable insights into the intricate world of nucleic acid biology.

References

Application Notes and Protocols for Cy5.5 Labeled Probes in Northern and Southern Blotting

For Researchers, Scientists, and Drug Development Professionals

Introduction

Northern and Southern blotting are foundational techniques for the detection and characterization of specific RNA and DNA sequences, respectively. While traditionally reliant on radioactive probes, the advent of fluorescent dyes offers a safer, more stable, and equally sensitive alternative. Among these, the near-infrared (NIR) fluorescent dye Cy5.5 has emerged as a powerful tool. Its emission in the NIR spectrum minimizes background autofluorescence from biological samples, leading to a high signal-to-noise ratio.[1] This document provides detailed application notes and protocols for the use of Cy5.5 labeled probes in Northern and Southern blotting.

The use of NIR fluorophores like Cy5.5 provides several advantages, including minimal photodamage to biological samples, deep penetration of the signal, and low interference from background autofluorescence.[2][3] The preparation and detection of Cy5.5-labeled probes are often simpler and more economical compared to other nonradioactive methods.[2][3]

Quantitative Data Summary

The selection of a fluorescent probe is critical for achieving optimal results. The following tables summarize the key properties of Cy5.5 and compare its performance to other common labels used in blotting applications.

| Property | Value | Reference |

| Excitation Maximum (nm) | ~675 | [4] |

| Emission Maximum (nm) | ~694-707 | [4] |

| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | [5] |

| Quantum Yield | ~0.20 | [5] |

Table 1: Spectral Properties of Cy5.5. This table outlines the key spectral characteristics of the Cy5.5 dye, which are crucial for selecting appropriate imaging equipment and filters.

| Parameter | Cy5.5 | Alexa Fluor 680 | 32P |

| Detection Method | Fluorescence | Fluorescence | Autoradiography/Phosphorimaging |

| Sensitivity | High (attomole to femtomole range) | High (attomole to femtomole range) | Very High (<0.01 fmol) |

| Signal-to-Noise Ratio | High | High | Moderate (can be affected by background) |

| Photostability | Moderate | High (more photostable than Cy5.5) | N/A (signal decays based on half-life) |

| Resolution | High | High | Lower (due to scattering of radioactive emissions) |